100-Fold Improvement in Antiviral Potency Over Parent Rhodanine (LJ001)
The oxazolidine-2,4-dithione derivative JL103 demonstrates a 100-fold improvement in in vitro antiviral potency (IC₅₀ < 10 nM) compared to the parent compound LJ001, a rhodanine derivative (IC₅₀ ≤ 0.5 µM) [1]. This represents a significant and quantifiable increase in activity, moving from the high nanomolar to the low nanomolar range.
| Evidence Dimension | In vitro antiviral potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10 nM (oxazolidine-2,4-dithione derivative JL103) |
| Comparator Or Baseline | IC₅₀ ≤ 0.5 µM (rhodanine derivative LJ001) |
| Quantified Difference | 100-fold improvement (reduction in IC₅₀) |
| Conditions | Cell culture models of viral infection; inhibition of virus-cell fusion against enveloped viruses including HIV-1, Influenza A, and Newcastle Disease Virus (NDV). |
Why This Matters
This 100-fold increase in potency allows for significantly lower compound concentrations in assays, reducing off-target effects and improving the signal-to-noise ratio in antiviral screening campaigns, making oxazolidine-2,4-dithiones a superior starting point for lead optimization.
- [1] Vigant, F., Lee, J., Hollmann, A., Tanner, L. B., Ataman, Z. A., Yun, T., ... & Jung, M. E. (2013). A mechanistic paradigm for broad-spectrum antivirals that target virus-cell fusion. PLOS Pathogens, 9(4), e1003297. https://doi.org/10.1371/journal.ppat.1003297 View Source
